![molecular formula C18H18N2O5 B4992520 N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide](/img/structure/B4992520.png)
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a benzo[e]1,4-dioxane ring, a carbonylamino group, and a 4-methylphenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the benzo[e]1,4-dioxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carbonylamino group: This step may involve the reaction of the benzo[e]1,4-dioxane derivative with an isocyanate or a similar reagent.
Attachment of the 4-methylphenoxyacetamide moiety: This can be done through a nucleophilic substitution reaction, where the benzo[e]1,4-dioxane derivative reacts with 4-methylphenoxyacetyl chloride or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or amide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a benzo[e]1,4-dioxane alcohol.
科学的研究の応用
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of functional groups and the presence of the 4-methylphenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-6-8-13(9-7-12)23-11-17(21)19-20-18(22)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOHUMIYMQRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
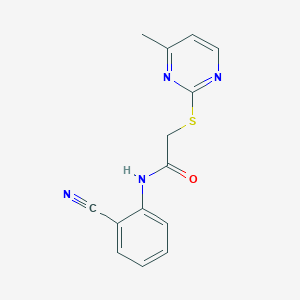
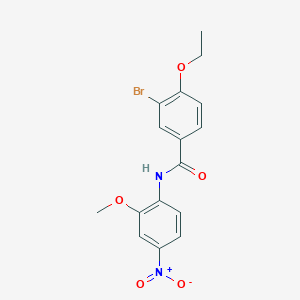

![N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE](/img/structure/B4992462.png)
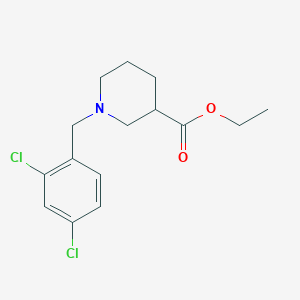

![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4992482.png)
![3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![1-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenyl]-2,5-pyrrolidinedione](/img/structure/B4992515.png)
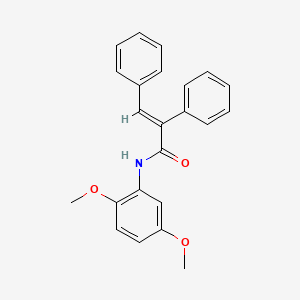
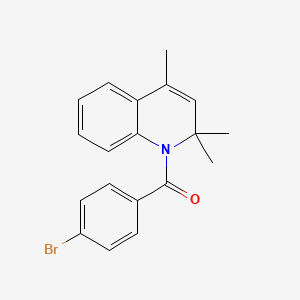
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![2-methoxy-N-[2-(2-phenoxyethoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4992544.png)
